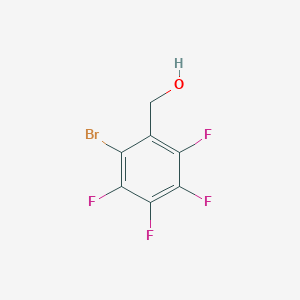
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol
Übersicht
Beschreibung
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol (BTFA) is an organic chemical compound with the molecular formula of C7H3BrF4O12. It has a molecular weight of 259 g/mol12.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol was synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions3. The total yield was 54% and the purity of the product was over 99%3.Molecular Structure Analysis
The molecular structure of BTFA consists of a benzyl alcohol group where the benzene ring is substituted with bromine and fluorine atoms12. The exact positions of these substituents can be determined by techniques such as NMR spectroscopy4.
Chemical Reactions Analysis
The specific chemical reactions involving BTFA are not readily available in the literature. However, similar compounds like 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide can be synthesized from 2,3,5,6-tetrafluoroxylene via bromination5.Physical And Chemical Properties Analysis
The physical and chemical properties of BTFA are not readily available in the literature. However, similar compounds like 2,3,5,6-Tetrafluorobenzyl alcohol are reported to be white to almost white crystalline mass6.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Bromophenols isolated from marine algae have demonstrated potent antioxidant activity, underscoring their potential in developing natural antioxidant compounds. For instance, compounds extracted from the red alga Vertebrata lanosa showed significant cellular antioxidant effects, hinting at the potential of bromophenols in mitigating oxidative stress-related conditions (Olsen et al., 2013).
Synthesis of Polycyclic Aromatic Hydrocarbons
Bromobenzyl alcohols have been employed as novel annulating reagents in the synthesis of polycyclic aromatic hydrocarbons, utilizing palladium-catalyzed processes. This methodology enables the construction of complex organic molecules, showcasing the relevance of bromophenols in advanced organic synthesis (Iwasaki et al., 2015).
Biological Activities
Several studies have identified bromophenols with selective cytotoxicity against human cancer cell lines, suggesting their potential as leads in anticancer drug development. Novel dibenzyl bromophenols, with varying dimerization patterns, have shown promise in this area, indicating the versatility of bromophenols in biomedical research (Xu et al., 2004).
Catalysis
Bromophenols have been investigated as catalysts or components in catalytic systems for various organic reactions, including bromination and oxidation reactions. This highlights their utility in facilitating chemical transformations, making them valuable tools in synthetic chemistry (Goodman & Detty, 2004).
Radical Scavenging Activity
Highly brominated phenols from marine sources have shown significant radical-scavenging activities, pointing to their potential application in preventing or treating diseases caused by free radicals. The structure-activity relationship of these compounds could provide insights into designing effective antioxidant agents (Duan et al., 2007).
Safety And Hazards
The safety and hazards associated with BTFA are not readily available in the literature. However, similar compounds like 2,3,5,6-Tetrafluorobenzyl alcohol are reported to be toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation7.
Zukünftige Richtungen
The future directions for the use and study of BTFA are not readily available in the literature. However, given its unique structure, it could potentially be used in various chemical reactions and could be of interest in the field of organic chemistry.
Eigenschaften
IUPAC Name |
(2-bromo-3,4,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAHFYDXOLWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590716 | |
| Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,4,5,6-tetrafluorobenzylalcohol | |
CAS RN |
292621-47-7 | |
| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292621-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-3,4,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)
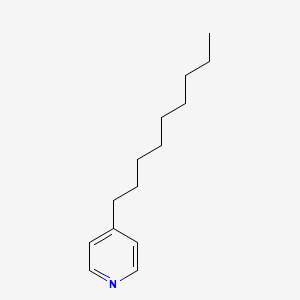
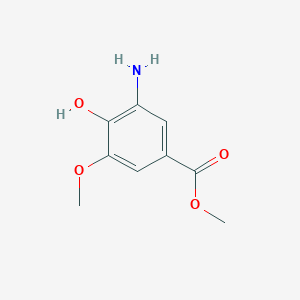
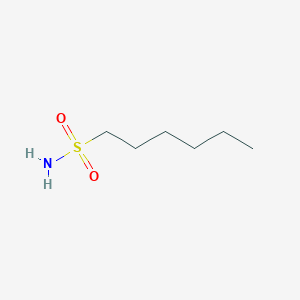
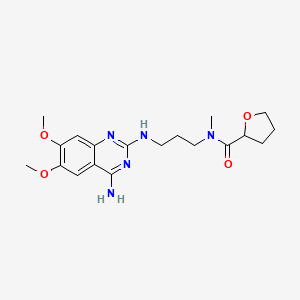
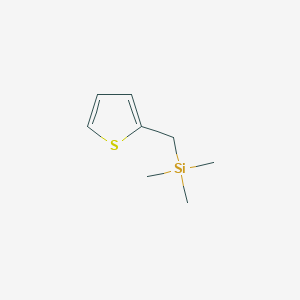
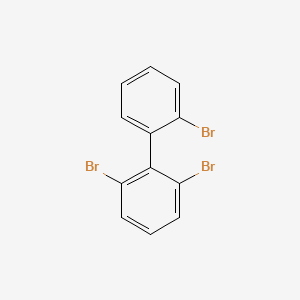
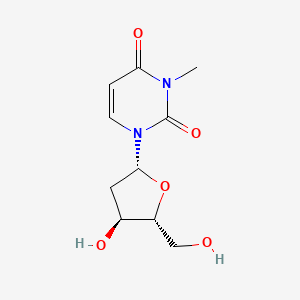
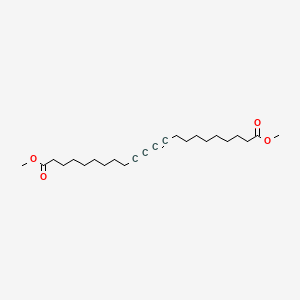
![2-[Methyl(3-methylphenyl)amino]ethan-1-ol](/img/structure/B1611673.png)
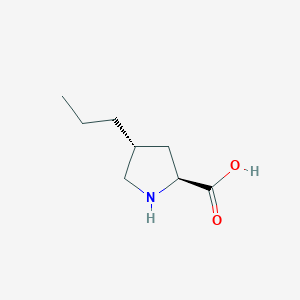
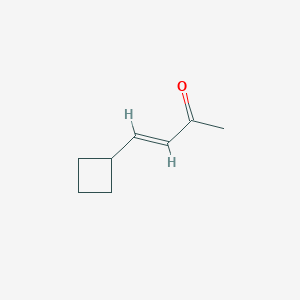
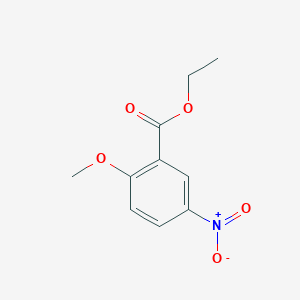
![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)